
N,N-dimethyl-4-(morpholin-2-yl)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(morpholin-2-yl)benzenamine typically involves the reaction of 4-chloronitrobenzene with morpholine, followed by reduction and methylation steps. The general synthetic route can be summarized as follows:
Nucleophilic Substitution: 4-chloronitrobenzene reacts with morpholine in the presence of a base such as potassium carbonate to form 4-(morpholin-2-yl)nitrobenzene.
Reduction: The nitro group is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas (H2).
Methylation: The resulting 4-(morpholin-2-yl)benzenamine is then methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) to yield this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-4-(morpholin-2-yl)benzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the amine group, potentially leading to secondary or primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Secondary or primary amines
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
N,N-dimethyl-4-(morpholin-2-yl)benzenamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-(morpholin-2-yl)benzenamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions, alteration of cellular signaling pathways, and modulation of gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylaniline: Lacks the morpholine ring, making it less versatile in certain applications.
4-morpholinoaniline: Contains a morpholine ring but lacks the dimethyl groups, affecting its reactivity and properties.
N-methyl-4-(morpholin-2-yl)benzenamine: Similar structure but with only one methyl group, leading to different chemical behavior
Uniqueness
N,N-dimethyl-4-(morpholin-2-yl)benzenamine is unique due to its combination of a morpholine ring and dimethyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, including its use as an intermediate in organic synthesis and its potential therapeutic properties .
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
N,N-dimethyl-4-morpholin-2-ylaniline |
InChI |
InChI=1S/C12H18N2O/c1-14(2)11-5-3-10(4-6-11)12-9-13-7-8-15-12/h3-6,12-13H,7-9H2,1-2H3 |
Clé InChI |
ASFKELOGBBCCOB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2CNCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




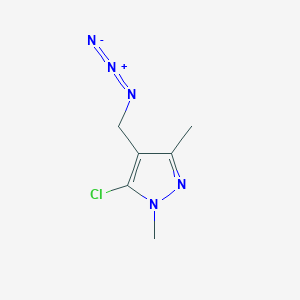
![[2-(4-Bromobutoxy)ethyl]benzene](/img/structure/B8603681.png)
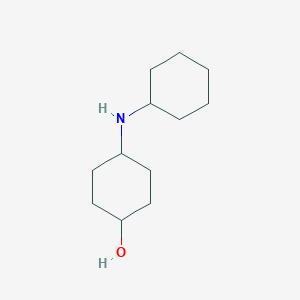
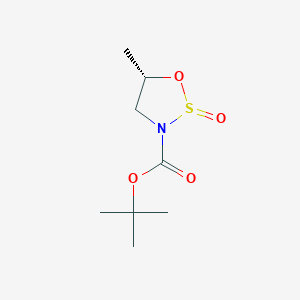



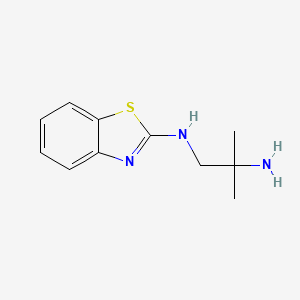
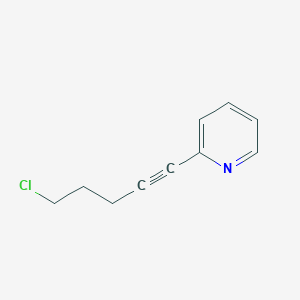

![Allyl 2-amino-6-chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8603749.png)

